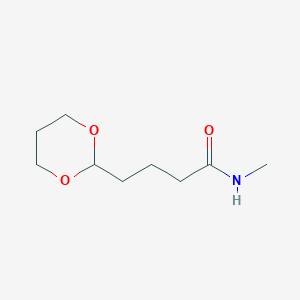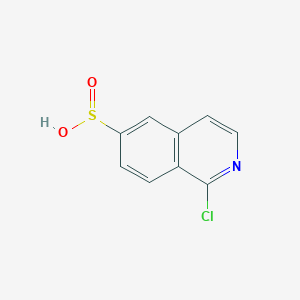
4-(1,3-dioxan-2-yl)-N-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dioxan-2-yl)-N-methylbutanamide is a chemical compound characterized by the presence of a 1,3-dioxane ring and an N-methylbutanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxan-2-yl)-N-methylbutanamide typically involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst to form the 1,3-dioxane ring . The N-methylbutanamide moiety can be introduced through subsequent reactions involving amide formation. Common reagents used in these reactions include toluenesulfonic acid as a catalyst and molecular sieves for water removal .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Dioxan-2-yl)-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2/Ni, H2/Rh, and other reducing agents.
Substitution: Alkyl halides, sodium hydride (NaH), and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-(1,3-Dioxan-2-yl)-N-methylbutanamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(1,3-dioxan-2-yl)-N-methylbutanamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
5-Ethyl-5-hydroxymethyl-1,3-dioxane: Known for its use in biodegradable polymers.
2-Phenyl-1,3-dioxane: Studied for its stereochemistry and conformational analysis.
1,3-Dioxolane derivatives: Used in various chemical and industrial applications.
Uniqueness
4-(1,3-Dioxan-2-yl)-N-methylbutanamide is unique due to its specific combination of the 1,3-dioxane ring and N-methylbutanamide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
4-(1,3-dioxan-2-yl)-N-methylbutanamide |
InChI |
InChI=1S/C9H17NO3/c1-10-8(11)4-2-5-9-12-6-3-7-13-9/h9H,2-7H2,1H3,(H,10,11) |
Clave InChI |
MRHFTKRKLMUFMY-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CCCC1OCCCO1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3-Methyl-7,8,9,10-tetrahydroimidazo[2,1-a]isoquinolin-2-yl)methanol](/img/structure/B8507263.png)













